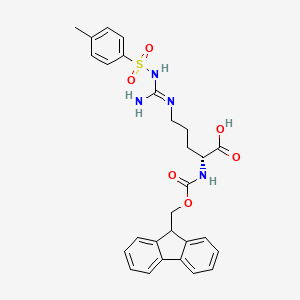

Fmoc-D-Arg(Tos)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Arg(Tos)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and applications of Nα-9-fluorenylmethyloxycarbonyl-D-arginine(tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a powerful strategy for enhancing enzymatic stability and modulating biological activity. This document delves into the nuanced characteristics of this compound, offering field-proven insights into its solubility, stability, and reactivity. Detailed experimental protocols for its efficient coupling and deprotection are provided, alongside a critical examination of potential side reactions and mitigation strategies. This guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in the synthesis of advanced peptide therapeutics and research tools.

Introduction: The Strategic Importance of Protected D-Arginine in Peptide Synthesis

The synthesis of peptides with tailored biological functions is a cornerstone of modern drug discovery and biomedical research. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid sequences, thereby extending their in vivo half-life.

The arginine residue, with its strongly basic and nucleophilic guanidino side chain, plays a crucial role in the biological activity of many peptides. However, this reactivity also presents a significant challenge during chemical synthesis. Effective protection of the guanidino group is imperative to prevent undesirable side reactions and to enhance the solubility of the amino acid derivative in the organic solvents commonly employed in SPPS.

This compound is a protected D-arginine derivative designed for use in the widely adopted Fmoc/tBu (tert-butyl) orthogonal SPPS strategy. The Nα-Fmoc group provides temporary, base-labile protection of the alpha-amino group, while the tosyl (Tos) group offers robust, acid-labile protection of the guanidino side chain. This guide will provide an in-depth exploration of the chemical properties of this compound and best practices for its application.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₃₀N₄O₆S | [1] |

| Molecular Weight | 550.6 g/mol | [1] |

| CAS Number | 139090-50-9 | N/A |

| Appearance | White to off-white powder | [2] |

| Purity (typical) | ≥98% (HPLC) | [2] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [3] |

Solubility:

Stability and Storage:

This compound is a stable compound when stored under appropriate conditions. The primary factors influencing its stability are moisture, temperature, and exposure to basic conditions.

-

Moisture: The compound is susceptible to hydrolysis. It is crucial to store it in a tightly sealed container in a desiccated environment.

-

Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation.

-

pH: The Fmoc group is labile to basic conditions. Contact with amines or other bases during storage should be strictly avoided.

Potential Degradation Pathways:

The primary degradation pathway of concern is the premature cleavage of the Fmoc group, which can be initiated by exposure to basic contaminants. Another potential, though less common, issue during storage is the slow hydrolysis of the tosyl group under harsh conditions, although this is generally not a concern under recommended storage protocols.

A significant stability concern during the activation step of SPPS is the intramolecular cyclization of the activated arginine derivative to form an inactive δ-lactam. This side reaction leads to chain termination and the formation of deletion sequences. The propensity for δ-lactam formation is influenced by the choice of activating agents, solvents, and temperature. Studies on other protected arginine derivatives have shown that this side reaction can be more pronounced in viscous solvents.[4][5]

Role and Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the incorporation of D-arginine residues into a growing peptide chain using the Fmoc/tBu SPPS strategy. The workflow for its use follows the standard SPPS cycle.

General workflow for a single cycle in Fmoc-based SPPS.

Fmoc Deprotection

The removal of the temporary Nα-Fmoc protecting group is the first step in each coupling cycle, exposing the free amine for the subsequent acylation reaction.

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A typical procedure involves two treatments: one for 3-5 minutes followed by a second for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

Causality Behind the Choices: The use of a secondary amine like piperidine is crucial for the β-elimination mechanism that cleaves the Fmoc group. The two-step deprotection ensures complete removal, especially for sterically hindered residues. Thorough washing is critical to prevent piperidine carryover, which would neutralize the subsequent coupling reagents.

Coupling of this compound

The efficient formation of the peptide bond between the free N-terminal amine of the growing peptide chain and the carboxylic acid of the incoming this compound is the core of the synthesis. This requires the activation of the carboxyl group.

Common Activating Agents:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide. It is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve coupling efficiency.

-

Onium Salts: Uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for hindered couplings.

Experimental Protocol: Coupling with HBTU/DIPEA

-

Reagent Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times).

Expertise in Practice: The bulky nature of the protected arginine side chain can sometimes lead to slower coupling kinetics. For difficult couplings, a double coupling (repeating the coupling step) or using a more potent activating agent like HATU may be necessary. Pre-activation of the amino acid is generally recommended to avoid side reactions of the coupling reagents with the free amine on the resin.

Workflow for the activation and coupling of this compound.

Side Reactions and Mitigation Strategies

While a robust protecting group, the use of this compound is not without potential challenges. A proactive understanding of potential side reactions is key to ensuring a high-purity final product.

4.1. δ-Lactam Formation

As previously mentioned, the intramolecular cyclization of the activated arginine derivative to form a δ-lactam is a significant side reaction that leads to chain termination.

-

Mechanism: The nucleophilic guanidino group of the arginine side chain can attack the activated carboxyl group, forming a stable six-membered ring.

-

Mitigation:

-

Minimize pre-activation time: The longer the activated amino acid is in solution before being added to the resin, the greater the opportunity for lactam formation.

-

Choice of activating agent: While data for the Tos group is less extensive, studies on other arginine derivatives suggest that the choice of coupling reagent can influence the rate of lactam formation.[6]

-

Temperature control: Performing the coupling at a slightly elevated temperature can sometimes improve coupling kinetics and reduce the relative rate of lactam formation, although this must be carefully optimized.[5]

-

4.2. Sulfonation of Tryptophan Residues

During the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups with strong acid (typically trifluoroacetic acid, TFA), the released tosyl group can act as an electrophile and modify sensitive residues, particularly tryptophan.

-

Mechanism: The tosyl cation generated during cleavage can attack the electron-rich indole ring of tryptophan, leading to the formation of a sulfonated tryptophan adduct.

-

Mitigation:

-

Use of scavengers: The inclusion of scavengers in the cleavage cocktail is essential to trap reactive cationic species. Thioanisole is a particularly effective scavenger for tosyl groups.[7]

-

Indole protection of tryptophan: For sequences containing both arginine and tryptophan, using a Boc-protected tryptophan derivative (Fmoc-Trp(Boc)-OH) can significantly reduce the risk of side reactions at the indole side chain.

-

Cleavage and Deprotection of the Tosyl Group

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The tosyl group is cleaved under strong acidic conditions.

Cleavage Cocktails:

The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.

-

Standard Cocktail: A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).

-

For Arginine-Containing Peptides: Reagent R, which has a higher concentration of thioanisole, is specifically recommended for peptides containing sulfonyl-protected arginine residues like Arg(Tos).[8][9]

Experimental Protocol: Cleavage with Reagent R

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction: Treat the dried resin with Reagent R (typically 10 mL per gram of resin) for 2-4 hours at room temperature with agitation. For peptides with multiple arginine residues, a longer cleavage time may be necessary.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Trustworthiness of the Protocol: The use of a well-established and optimized cleavage cocktail like Reagent R, which contains a high concentration of the appropriate scavenger (thioanisole), ensures the efficient removal of the Tos group while minimizing side reactions. The cold ether precipitation is a standard and effective method for isolating the crude peptide.

Analytical Characterization

The purity and identity of this compound should be verified before its use in peptide synthesis. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is used to assess the purity of the compound. A typical chromatogram should show a single major peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can be used to confirm the chemical structure of the compound. The spectrum should show characteristic peaks for the protons of the Fmoc, tosyl, and arginine moieties.

Conclusion: Field-Proven Insights

This compound remains a valuable reagent for the incorporation of D-arginine into synthetic peptides, particularly in academic and research settings where its cost-effectiveness compared to newer alternatives can be an advantage. However, researchers must be cognizant of the potential for side reactions, namely δ-lactam formation during coupling and sulfonation of sensitive residues during cleavage.

The key to successfully utilizing this compound lies in the careful optimization of coupling conditions, including the choice of activating agents and reaction times, and the judicious selection of cleavage cocktails rich in appropriate scavengers. While more modern protecting groups like Pbf may offer advantages in terms of lability and reduced side reactions in some contexts, a thorough understanding of the chemistry of the tosyl group, as outlined in this guide, allows for its effective and reliable application in the synthesis of complex and biologically active peptides. This in-depth knowledge empowers researchers to make informed decisions and troubleshoot potential issues, ultimately leading to higher purity and yield of their target peptides.

References

- BenchChem. (2025). A Comparative Analysis of Arginine Protecting Groups on Peptide Purity.

- AAPPTec. (n.d.).

- Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934.

- Loffet, A., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31.

- Cezari, M. H., & Juliano, L. (1996).

- BenchChem. (2025). Strategic Importance of Protected D-Amino Acid Building Blocks in Peptide Synthesis Research.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- PubChem. (n.d.). Fmoc-Arg(Tos)-OH.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Loffet, A., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. PubMed.

- AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- PubChem. (n.d.). Fmoc-Arg(Tos)-OH.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Fmoc-D-Arg-OH.

- de la Torre, B. G., & Albericio, F. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(21), 5857-5863.

- AAPPTec Peptides. (n.d.). SYNTHESIS NOTES.

- ResearchGate. (n.d.). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- MedChemExpress. (n.d.). Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Merck. (n.d.).

- Sigma-Aldrich. (n.d.). Fmoc-Arg(Tos)-OH.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Tos)-OH [83792-47-6].

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)

- ResearchGate. (n.d.).

- AAPPTec Peptides. (n.d.).

- BenchChem. (n.d.). This compound.

- AF BioChem. (n.d.). This compound.

Sources

- 1. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

Introduction: The Strategic Importance of Fmoc-D-Arg(Tos)-OH in Peptide Synthesis

An In-Depth Technical Guide to Fmoc-D-Arg(Tos)-OH: Structure, Synthesis, and Application

The synthesis of peptides, particularly those containing the highly basic and functionally critical amino acid arginine, presents a unique set of challenges for medicinal chemists and drug development professionals. The guanidinium side chain of arginine, while essential for biological activity, is a source of significant synthetic complexity. This compound is a cornerstone reagent designed to navigate these challenges, enabling the precise incorporation of D-arginine into peptide sequences. This guide provides a comprehensive overview of its molecular architecture, the mechanistic rationale behind its protecting groups, and field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

The strategic value of this compound lies in the orthogonal protection scheme it employs. The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain guanidinium function is masked by the acid-labile tosyl (Tos) group.[1][2][3] The D-configuration of the chiral center is often intentionally designed into therapeutic peptides to enhance their stability against enzymatic degradation. This dual-protection strategy allows for the iterative and controlled assembly of the peptide chain on a solid support, followed by a final, concerted deprotection to yield the target molecule.

Molecular Profile and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 139090-50-9 | [4] |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [5][6] |

| Molecular Weight | 550.6 g/mol | [5][7] |

| Appearance | White Powder | [7] |

| Purity | Typically ≥98% | [4] |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[(imino{[(4-methylphenyl)sulfonyl]amino}methyl)amino]pentanoic acid | [6] |

The molecule's structure is defined by three key functional domains: the D-arginine core, the Nα-Fmoc protecting group, and the Nω-Tosyl protecting group.

The Mechanistic Roles of the Protecting Groups

The success of Fmoc-based SPPS hinges on the precise and differential lability of the protecting groups employed.

The Nα-Fmoc Group: A Base-Labile Gatekeeper

The Fmoc group, introduced by Carpino and Han in 1972, is the cornerstone of modern orthogonal peptide synthesis.[8] Its primary function is to temporarily block the Nα-amino group of the amino acid, preventing self-polymerization during the activation of the carboxyl group.[2]

Deprotection Mechanism: The key feature of the Fmoc group is its lability under mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10] The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[2] Piperidine is the base of choice because it acts as a scavenger, forming a stable adduct with the electrophilic DBF, thus preventing it from causing deleterious side reactions with the newly liberated amine.[9] This deprotection is rapid, often with a half-life of mere seconds.[9]

The Side-Chain Tosyl Group: Acid-Labile Guanidinium Protection

The guanidinium group of arginine is strongly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis and to improve the solubility of the amino acid derivative in organic solvents.[11] The p-toluenesulfonyl (Tos) group is a classic and robust protecting group for this purpose, particularly in Boc-based chemistry, but also applicable in specific Fmoc strategies.[1][3][12]

Cleavage Mechanism: The Tosyl group is highly stable to the basic conditions used for Fmoc removal and the acidic conditions of some mild resin linkers. Its removal requires treatment with strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][12] This harsh final cleavage step simultaneously removes the Tos group and cleaves the completed peptide from the resin support.

A critical consideration during Tos deprotection is the generation of reactive cationic species. The released tosyl cation can cause side reactions, most notably the sulfonation of electron-rich amino acid residues like tryptophan.[1][13] To prevent this, "scavengers" such as thioanisole or thiocresol are added to the cleavage cocktail to trap these reactive intermediates.[1][14]

Protocols for Application in Solid-Phase Peptide Synthesis

The following protocols provide a framework for the successful incorporation of this compound into a growing peptide chain on a solid support.

Experimental Workflow Overview

The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.

Protocol 1: Coupling of this compound

Causality: The incorporation of arginine derivatives is often challenging due to the steric bulk of the side-chain protecting group, which can lead to incomplete coupling.[15] Furthermore, a significant side reaction is the intramolecular cyclization of the activated arginine to form a stable δ-lactam, which terminates the peptide chain.[11][15][16] The choice of coupling reagents and conditions is therefore critical to maximize efficiency and minimize these side reactions. Using an in-situ activation method with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure minimizes the lifetime of the highly reactive O-acylisourea intermediate, thereby suppressing both racemization and lactam formation.[17][18]

Methodology:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin (1 eq.) in peptide-grade DMF for at least 30 minutes. Drain the solvent.

-

Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal volume of DMF.

-

Coupling Initiation: Add the activation solution to the swollen resin. Immediately add DIC (3 eq.) to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Nα-Fmoc Group Deprotection

Causality: This step is designed to quantitatively remove the Fmoc group to expose the N-terminal amine for the next coupling cycle. A two-stage treatment ensures complete removal, as residual Fmoc will lead to deletion sequences.[10][19]

Methodology:

-

Initial Treatment: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 minutes.[10]

-

Drain: Filter the resin to remove the deprotection solution containing the dibenzofulvene-piperidine adduct.

-

Second Treatment: Add a fresh portion of 20% piperidine in DMF. Agitate for an additional 5-10 minutes.[10]

-

Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF adduct. Residual base can neutralize the subsequent coupling reaction.

Final Cleavage and Global Deprotection

Causality: The final step involves the use of a strong acid to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Tosyl group on arginine.[13] As previously noted, this process generates highly reactive carbocations that can irreversibly modify sensitive residues. A "cleavage cocktail" containing the strong acid and a mixture of scavengers is essential to quench these reactive species.[13]

Methodology:

-

Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Arg(Tos) but lacking other highly sensitive residues, a mixture such as TFA/thioanisole/water (90:5:5) can be effective. Thioanisole serves as the primary scavenger for the tosyl cation.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react at room temperature. For peptides with multiple Arg(Tos) residues, extended cleavage times (e.g., 2 hours + 1 hour for each arginine) may be necessary.[20]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The product should then be purified by reverse-phase HPLC.

Conclusion and Outlook

This compound remains a valuable reagent in the peptide chemist's toolkit, particularly for syntheses where the robust protection of the guanidinium group is paramount. Its primary strength lies in the stability of the Tosyl group to the repetitive basic conditions of Fmoc removal. However, the requirement for strong acids for its cleavage necessitates careful consideration of potential side reactions, especially sulfonation, and the implementation of appropriate scavenger strategies.

While newer, more acid-labile sulfonyl-based protecting groups for arginine, such as Pmc and Pbf, have become more common in standard Fmoc-SPPS due to their compatibility with milder TFA-based cleavage,[1][12][13] the Tosyl group's stability can be advantageous in complex syntheses, such as the preparation of protected peptide fragments for subsequent solution-phase ligation. The choice of arginine derivative ultimately depends on the specific peptide sequence, the overall synthetic strategy, and the desired purity profile of the final product. A thorough understanding of the chemistry of this compound, as detailed in this guide, empowers researchers to make informed decisions and successfully synthesize challenging arginine-containing peptides.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Grognet, J. M., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25–31. [Link]

-

Li, Y., et al. (2009). Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach. The Journal of Organic Chemistry, 74(15), 5439–5445. [Link]

-

What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025, May 19). YouTube. [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). AAPPTec. [Link]

- Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. (n.d.). Peptide.com.

-

Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. [Link]

- Gish, D. T., & Carpenter, F. H. (1953). The Synthesis of Peptides of Arginine. Journal of the American Chemical Society, 75(4), 950–952.

- Grognet, J. M., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31.

- Zervas, L., et al. (1962). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 84(18), 3538-3541.

- Methods for the synthesis of arginine-containing peptides. (2007).

-

This compound. (n.d.). AF BioChem. [Link]

-

Malde, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]

-

Fmoc-Arg(Tos)-OH. (n.d.). PubChem. [Link]

-

Common side reactions in peptide synthesis. (n.d.). ResearchGate. [Link]

-

Malde, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.

-

Fmoc-D-Arg-OH. (n.d.). PubChem. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

-

de la Torre, B. G., et al. (2019). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 21(23), 6335-6342. [Link]

-

Coupling Reagents. (n.d.). AAPPTec. [Link]

-

FMOC D AMINO ACIDS. (n.d.). IndiaMART. [Link]

-

How much time do your reaction take when cleaving arginine-rich peptides? (2021, July 10). ResearchGate. [Link]

- Methods for the synthesis of arginine-containing peptides. (2019).

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 4. 139090-50-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Fmoc-Arg(Tos)-OH | C28H30N4O6S | CID 3010412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 139090-50-9 [sigmaaldrich.cn]

- 7. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fmoc-D-Arg(Tos)-OH: Synthesis, Application, and Strategy

Abstract

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of D-amino acids and the effective protection of reactive side chains are critical determinants of success. This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(Nω-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a key building block in modern peptide chemistry. We will delve into its fundamental properties, strategic applications in solid-phase peptide synthesis (SPPS), and provide detailed, field-proven protocols for its use. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations necessary for the successful synthesis of complex peptides containing D-arginine.

Introduction: The Strategic Importance of Protected D-Arginine

The synthesis of peptides with modified backbones or non-proteinogenic amino acids is a cornerstone of modern drug discovery. The incorporation of D-amino acids, such as D-arginine, is a powerful strategy to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The guanidinium side chain of arginine, however, is highly basic and nucleophilic, necessitating robust protection during synthesis to prevent unwanted side reactions.

The tosyl (Tos) group is a well-established protecting group for the arginine side chain, particularly in Boc-based SPPS. Its application in the now more prevalent Fmoc/tBu strategy requires careful consideration of its cleavage conditions. This guide will provide the necessary framework for the effective utilization of this compound.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source(s) |

| Molecular Weight | 550.6 g/mol | [1][2] |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [2] |

| CAS Number | 139090-50-9 | [3][4] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥98% | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

The Role of the Tosyl Protecting Group: A Comparative Perspective

The choice of a side-chain protecting group for arginine is a critical decision in peptide synthesis. The Tosyl group, while historically significant, has been largely succeeded in Fmoc SPPS by more acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Understanding the comparative advantages and disadvantages is key to strategic peptide design.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Tos (Tosyl) | Strong acids (e.g., HF, TFMSA) | Cost-effective. | Requires harsh cleavage conditions; potential for side reactions like tryptophan alkylation.[6] |

| Pbf | Moderate acids (e.g., TFA) | Cleaved under standard Fmoc SPPS final cleavage conditions; less prone to side reactions than Mtr or Pmc. | Higher cost; can still lead to some side reactions with sensitive residues. |

| Mtr | TFA/thioanisole | More acid labile than Tos. | Incomplete removal can be an issue, especially with multiple arginine residues; can lead to sulfonation side products.[5][7] |

| Pmc | TFA | More acid labile than Mtr. | Can also result in sulfonation and side products that alkylate tryptophan. |

The primary reason for the shift away from Tos in routine Fmoc SPPS is the harshness of the required cleavage conditions, which are not compatible with many commonly used linkers and side-chain protecting groups that are designed to be cleaved by trifluoroacetic acid (TFA). However, for specific applications where its stability is advantageous, or for economic reasons, this compound remains a viable option.

Experimental Protocols: A Step-by-Step Guide

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and final cleavage.

4.1. Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The general workflow for a single cycle in Fmoc-based SPPS is depicted below.

Caption: General workflow of a single cycle in Fmoc-based SPPS.

4.2. Protocol for N-α-Fmoc Deprotection

This protocol details the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate the mixture for 3-5 minutes at room temperature.

-

Second Deprotection: Drain the solution and add a fresh portion of the 20% piperidine/DMF solution. Continue agitation for 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

4.3. Protocol for Coupling of this compound

This protocol outlines the activation of this compound and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF (peptide synthesis grade)

Activation and Coupling using HBTU/DIPEA:

-

Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the mixture at room temperature for 1-4 hours. The optimal time can vary based on the sequence and steric hindrance.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling should be repeated ("double coupling").

-

Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).

Caption: Workflow for the activation and coupling of this compound.

4.4. Protocol for Final Cleavage and Deprotection

After the full peptide sequence is assembled, this final step cleaves the peptide from the solid support and simultaneously removes the Tosyl side-chain protecting group. Caution: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Fully assembled peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Thioanisole, 1,2-ethanedithiol (EDT)

-

Cold diethyl ether

TFMSA Cleavage Protocol:

-

Resin Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

Scavenger Addition: Place the dried resin in a round-bottom flask. Add a scavenger mixture of thioanisole and EDT (2:1 v/v, approximately 3 mL per gram of resin).

-

Acid Addition: Cool the flask in an ice bath. Add TFA (approximately 20 mL per gram of resin) and stir for 10-15 minutes. Slowly and carefully add TFMSA (approximately 2 mL per gram of resin) with vigorous stirring.

-

Cleavage Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Peptide Precipitation: Filter the resin and rinse with neat TFA. Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether several times.

-

Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Side Reactions

The incorporation of arginine, particularly with a Tosyl protecting group, can be prone to specific side reactions.

-

Incomplete Coupling: Due to the steric bulk of the protected arginine, coupling can be slow. If a Kaiser test is positive after the initial coupling, a "double coupling" is recommended.

-

δ-Lactam Formation: This is an intramolecular cyclization of the activated arginine, leading to chain termination. Using pre-activation and minimizing coupling times can help mitigate this side reaction.

-

Alkylation of Tryptophan: During the final acidic cleavage, the cleaved Tosyl group can reattach to the indole ring of tryptophan residues. The inclusion of scavengers like thioanisole in the cleavage cocktail is crucial to prevent this.[6]

-

Sulfonation: Incomplete cleavage or side reactions with sulfonyl-based protecting groups can sometimes lead to the sulfonation of arginine residues.[5][7] Ensuring complete cleavage and using effective scavengers is key.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of peptides with enhanced stability. Its successful application requires a departure from the standard, milder conditions of routine Fmoc SPPS, particularly for the final cleavage step. By understanding the chemical principles behind its protection and deprotection, and by employing the optimized and validated protocols provided in this guide, researchers can effectively incorporate this reagent into their synthetic strategies. The choice of arginine protecting group should always be a strategic one, balancing the demands of the synthetic route with the properties of the final peptide. While Pbf is often the default choice in modern Fmoc SPPS, a comprehensive understanding of alternatives like Tosyl provides the synthetic chemist with a broader and more versatile toolkit.

References

-

AF BioChem. This compound. [Link]

-

PubChem. Fmoc-Arg(Tos)-OH. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole-Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (21), 1063-1064. [Link]

-

Gausepohl, H., Kraft, M., & Frank, R. W. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 38(1), 25-31. [Link]

-

Gausepohl, H., Kraft, M., & Frank, R. W. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 38(1), 25–31. [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Arg(Tos)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(NG-tosyl)-OH (Fmoc-D-Arg(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). With a confirmed CAS Number of 139090-50-9 , this document delves into the strategic application of the tosyl (Tos) protecting group for the guanidino function of D-arginine, offering a comparative perspective against more modern alternatives.[1] We will explore detailed, field-proven protocols for its coupling and deprotection, address common side reactions and troubleshooting strategies, and present analytical methodologies for quality control and synthesis monitoring. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively utilize this compound in the synthesis of complex and therapeutically relevant peptides.

Introduction: The Strategic Imperative of D-Arginine and its Protection

The incorporation of D-amino acids into peptide sequences is a cornerstone of modern drug design, conferring enhanced proteolytic stability and often modulating biological activity. D-arginine, with its positively charged guanidinium side chain, is of particular interest for its role in cell-penetrating peptides, antimicrobial agents, and receptor agonists/antagonists. However, the high basicity and nucleophilicity of the guanidino group necessitate robust protection during SPPS to prevent undesirable side reactions.

Historically, the p-toluenesulfonyl (Tos) group has been a widely employed protecting group for arginine in Boc-based SPPS and continues to find application in specific Fmoc-based strategies. While modern protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) offer milder cleavage conditions, an in-depth understanding of this compound remains crucial for specific synthetic challenges and for the synthesis of legacy peptides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis.

| Property | Value | Source |

| CAS Number | 139090-50-9 | [1] |

| Molecular Formula | C₂₈H₃₀N₄O₆S | |

| Molecular Weight | 550.6 g/mol | |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥98% (HPLC) | |

| Solubility | Soluble in DMF, NMP, and DCM/DMF mixtures |

The Tosyl Protecting Group: A Comparative Analysis

The choice of protecting group for the arginine side chain is a critical decision in peptide synthesis, directly impacting coupling efficiency, potential side reactions, and the final cleavage strategy.

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Tosyl (Tos) | Strong acids (e.g., HF, TFMSA) | - High stability to TFA used in Fmoc deprotection. - Lower cost compared to some newer protecting groups. | - Requires harsh and hazardous cleavage conditions. - Released tosyl cations can lead to side reactions, particularly with tryptophan. - Slower cleavage kinetics compared to Pbf. |

| Pbf | Moderate acids (e.g., TFA) | - Cleaved under standard TFA "cocktail" conditions. - Reduced risk of side reactions compared to Tos. | - Steric hindrance can sometimes lead to slower coupling. - Potential for incomplete cleavage in sterically hindered sequences. |

| Mtr | TFA with scavengers (e.g., thioanisole) | - More acid-labile than Tos. | - Can lead to sulfonation of the arginine side chain as a side reaction. |

| Pmc | TFA with scavengers | - Similar to Mtr but with slightly different cleavage kinetics. | - Can also lead to sulfonation side reactions. |

The primary rationale for selecting this compound in a contemporary Fmoc-SPPS strategy often lies in the need for complete orthogonality where a very robust side-chain protection is required until the final, harsh cleavage step. This can be advantageous in complex syntheses or when other acid-labile protecting groups are present on the peptide and need to be selectively removed.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized coupling and deprotection protocols.

Coupling of this compound

The coupling of the sterically demanding this compound requires efficient activation to achieve high coupling yields and minimize racemization.

Diagram of the Coupling Workflow:

Caption: General workflow for the coupling of this compound in SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Swell the deprotected peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours. For challenging couplings, a second coupling step (double coupling) may be performed.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Fmoc Deprotection

The removal of the N-terminal Fmoc group is a standard procedure in Fmoc-SPPS.

Diagram of the Deprotection Workflow:

Caption: Standard workflow for Fmoc deprotection in SPPS.

Step-by-Step Protocol:

-

Initial Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF (v/v) for 2-5 minutes.

-

Final Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Continue the reaction for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Final Cleavage and Deprotection of Arg(Tos)

The removal of the Tosyl group requires strong acid treatment. Extreme caution must be exercised when working with hazardous reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Diagram of the Cleavage Workflow:

Caption: General workflow for the final cleavage and deprotection of the peptide.

TFMSA Cleavage Protocol:

-

Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 4 hours.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole. A common ratio is 10:80:10 (v/v/v).

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Cool the vessel in an ice bath (0°C).

-

Slowly add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Reagent R for TFA-based Cleavage:

For peptides containing Arg residues protected with sulfonyl groups, "Reagent R" is a commonly used cleavage cocktail.[1]

-

Composition: Trifluoroacetic acid (TFA) (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (EDT) (3% v/v), and anisole (2% v/v).

-

Procedure:

-

Suspend the resin in Reagent R (10 mL/g of peptide resin).

-

Allow the mixture to stand at room temperature for 2 hours. Peptides with multiple Arg(Tos) residues may require longer deprotection times.

-

Filter the resin and wash with additional Reagent R.

-

Precipitate the peptide with cold diethyl ether.

-

Common Side Reactions and Troubleshooting

The use of this compound is associated with specific side reactions that require careful consideration and mitigation strategies.

| Side Reaction | Description | Mitigation Strategies |

| δ-Lactam Formation | Intramolecular cyclization of the activated arginine derivative, leading to chain termination. | - Use efficient coupling reagents and minimize pre-activation times. - Perform couplings at room temperature. |

| Tryptophan Modification | Alkylation or sulfonation of the indole side chain of tryptophan by carbocations or sulfonyl species generated during cleavage. | - Use a scavenger cocktail containing thioanisole and EDT during cleavage. - Protect the tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH). |

| Incomplete Deprotection | Residual Tosyl groups on the final peptide due to insufficient cleavage conditions. | - Extend the cleavage reaction time. - Ensure the use of a sufficient volume of a potent cleavage cocktail. |

| Racemization | Epimerization at the α-carbon of the D-arginine residue during activation and coupling. | - Use coupling reagents known to suppress racemization (e.g., HATU). - Avoid excessive use of base during coupling. |

Analytical Methods for Quality Control

Rigorous analytical quality control is essential at all stages of peptide synthesis involving this compound.

Purity of this compound

-

RP-HPLC: The purity of the incoming this compound should be verified by RP-HPLC. A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the starting material.

Monitoring of Peptide Synthesis

-

Kaiser Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin, used to monitor the completion of coupling reactions.

-

Cleavage and Analysis of a Small Resin Sample: A small aliquot of the peptide-resin can be cleaved, and the resulting peptide analyzed by RP-HPLC and MS to confirm the correct mass after each coupling step.

Final Peptide Analysis

-

RP-HPLC: The purity of the final crude and purified peptide is determined by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The detection wavelength is usually 214 or 220 nm.

-

Mass Spectrometry: ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide, ensuring the correct incorporation of all amino acids and the complete removal of all protecting groups.

Conclusion

This compound remains a valuable, albeit traditional, building block in the peptide chemist's toolbox. Its high stability under standard Fmoc-SPPS conditions makes it a suitable choice for specific synthetic strategies where robust side-chain protection is paramount. However, its use necessitates careful consideration of the harsh cleavage conditions required for the removal of the Tosyl group and the potential for associated side reactions. By employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently and effectively utilize this compound to synthesize complex and biologically important peptides. As with all aspects of peptide synthesis, a thorough understanding of the underlying chemistry and meticulous execution of experimental procedures are the keys to success.

References

- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Aapptec Peptides.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

Fmoc-D-Arg(Tos)-OH synthesis pathway

An In-Depth Technical Guide to the Synthesis of Fmoc-D-Arg(Tos)-OH

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Nα-(9-Fluorenylmethoxycarbonyl)-Nω-tosyl-D-arginine (this compound), a crucial building block for specialized applications in solid-phase peptide synthesis (SPPS). While modern Fmoc/tBu strategies predominantly favor more acid-labile side-chain protecting groups like Pbf or Pmc, the tosyl (Tos) group offers unique stability, making it relevant for specific synthetic strategies requiring orthogonal protection schemes or harsh cleavage conditions. This document delves into the underlying chemical principles, provides a comparative analysis of common arginine protecting groups, and presents a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.

Introduction: The Strategic Importance of D-Arginine and Side-Chain Protection in Peptide Synthesis

The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. Peptides containing D-amino acids, such as D-Arginine, often exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased proteolytic resistance can lead to improved pharmacokinetic profiles and greater therapeutic efficacy.

Arginine's side chain contains a highly basic and nucleophilic guanidino group (pKa ≈ 12.5), which necessitates robust protection during peptide synthesis to prevent undesirable side reactions.[3] The choice of protecting group is critical and dictates the overall synthetic strategy, particularly the conditions required for final deprotection and cleavage from the solid support. The Nα-Fmoc group serves as a temporary, base-labile protecting group for the alpha-amino function, allowing for sequential peptide bond formation under mild conditions.[1] This guide focuses on the synthesis of the D-enantiomer of arginine, protected at the Nα-terminus with Fmoc and at the Nω-guanidino group with a tosyl (Tos) group.

The Guanidino Group Challenge: A Comparative Analysis of Protecting Groups

The primary challenge in synthesizing arginine-containing peptides is the management of the guanidino moiety. Effective protection must mask its basicity to prevent interference with coupling reactions and avoid side reactions like δ-lactam formation.[3] The selection of a suitable protecting group is governed by its stability to the Nα-deprotection conditions (typically piperidine for Fmoc strategy) and its lability under specific cleavage conditions.

| Protecting Group | Structure | Cleavage Condition | Advantages | Disadvantages |

| Tos (Tosyl) | p-Toluenesulfonyl | Strong Acid (e.g., HF) | High acid stability; orthogonal to Fmoc/tBu strategy.[4] | Requires extremely harsh and hazardous cleavage conditions (HF); potential for tryptophan modification.[4] |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Moderate Acid (TFA) | Standard for Fmoc SPPS; cleaved by TFA.[5][6] | Can be sterically hindering; may require scavengers during cleavage.[1] |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Moderate Acid (TFA) | Similar to Pbf but less sterically hindered.[5] | More acid-labile than Pbf, which can sometimes lead to premature deprotection. |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Moderate-Strong Acid (TFA/thioanisole) | More acid-labile than Tos.[3] | Cleavage can be slow and may require scavengers.[4] |

While Pbf is the modern standard for Fmoc SPPS due to its convenient removal with Trifluoroacetic acid (TFA), the Tos group's resilience to TFA makes this compound a valuable reagent in complex syntheses. It is particularly useful when other acid-labile groups are present on the peptide that must be preserved during the removal of, for example, a Boc group, while keeping the arginine side-chain protected.

Strategic Synthesis Pathway for this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The logical pathway involves first protecting the highly reactive guanidino side chain, followed by the protection of the α-amino group.

Caption: Overall reaction scheme for the synthesis of this compound.

This strategy prevents the Fmoc group from reacting with the guanidino side chain. The workflow involves two primary synthetic steps followed by purification and rigorous analytical characterization.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Nω-Tosyl-D-Arginine

This step selectively protects the guanidino side chain of D-Arginine.

-

Dissolution: Dissolve D-Arginine (1 equivalent) in a 1 M sodium hydroxide solution at 0°C with vigorous stirring.

-

Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (Tosyl-Cl, 1.1 equivalents) in a minimal amount of acetone or dioxane.

-

Reaction: Add the Tosyl-Cl solution dropwise to the D-Arginine solution over 1-2 hours, maintaining the temperature at 0°C and the pH between 10-11 by concurrent addition of 2 M NaOH.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully acidify the mixture to pH ~3 using 1 M HCl. A white precipitate of Nω-Tosyl-D-Arginine should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

-

Washing & Drying: Wash the solid with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum.

Protocol 2: Synthesis of Nα-Fmoc-Nω-Tosyl-D-Arginine

This step introduces the Nα-Fmoc protecting group.

-

Dissolution: Suspend the dried Nω-Tosyl-D-Arginine (1 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Reagent Addition: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu, 1.05 equivalents) in dioxane or acetonitrile.

-

Reaction: Add the Fmoc-OSu solution to the arginine suspension and stir vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. The desired product, this compound, will precipitate out of the solution.

-

Isolation & Drying: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Purification and Characterization

The purity of the final compound is paramount for successful peptide synthesis.[7]

Purification Workflow

Caption: General workflow for the purification and quality control of the final product.

A common method for purification involves recrystallization from a suitable solvent system, such as toluene or isopropyl alcohol, to remove minor impurities.[7]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥98% peak area |

| Mass Spec (ESI-MS) | Molecular Weight | Calculated: 550.63 g/mol . Observed: m/z 551.6 [M+H]⁺, 573.6 [M+Na]⁺ |

| ¹H NMR | Chemical Shifts | Characteristic peaks for Fmoc, Tosyl, and Arginine protons. |

| Appearance | Physical State | White to off-white powder.[8] |

Conclusion

The synthesis of this compound is a well-defined process that yields a valuable reagent for specialized peptide synthesis protocols. The robust, acid-stable nature of the tosyl protecting group, while requiring harsh final cleavage conditions, provides a critical tool for synthetic chemists navigating complex, multi-step syntheses with orthogonal protection schemes. Adherence to the detailed protocols for synthesis, purification, and characterization outlined in this guide will ensure the production of high-purity material suitable for demanding research and drug development applications.

References

-

APPLERA. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Al-Sabah, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

AF BioChem. This compound. [Link]

-

Weinmüller, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

ResearchGate. Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl). [Link]

-

Anaspec. Overview of Custom Peptide Synthesis. [Link]

-

Biochemistry. Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 -[Link]

-

SVS Labs. FMOC D AMINO ACIDS - Fmoc-D-Arg(Pbf)-OH, CAS NO 187618-60-6 Manufacturer from Bengaluru. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

- Google Patents. CN106928171A - Fmoc‑Arg(Pbf)The synthetic method of OH.

-

RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. [Link]

-

MOST Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]/ajpamc/article/view/280)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. ajpamc.com [ajpamc.com]

- 8. Fmoc-D-Arg(Tos)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]

Introduction: Deconstructing the Building Block

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-D-Arg(Tos)-OH in Peptide Synthesis

In the intricate world of synthetic peptide chemistry, the choice of amino acid building blocks is paramount to the success of a synthesis campaign. This compound is a specialized derivative of the amino acid arginine, engineered for precise incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). Its structure and function are best understood by examining its three key components: the temporary Nα-Fmoc protecting group, the D-enantiomer of arginine, and the "permanent" side-chain Tosyl protecting group.

This guide provides an in-depth analysis of the mechanism of action of this compound, offering researchers and drug development professionals a comprehensive resource grounded in the principles of organic chemistry and field-proven insights from peptide synthesis.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino (Nα) terminus of the arginine.[1][2] Its primary role is to prevent the amino group from participating in unwanted reactions during the peptide bond formation step.[3] Its removal is achieved under mild basic conditions, typically with piperidine, which does not affect acid-labile protecting groups, forming the cornerstone of orthogonal peptide synthesis strategy.[4][5]

-

D-Arginine: Proteins in nature are almost exclusively composed of L-amino acids. The incorporation of the D-enantiomer (the mirror image) of arginine is a strategic decision in drug design. Peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6] This modification can dramatically extend the biological half-life of a peptide therapeutic.[7]

-

Tos (Tosyl or p-Toluenesulfonyl) Group: The guanidino side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during synthesis.[6] The Tosyl group is a well-established, electron-withdrawing protecting group that is very stable under both the basic conditions used for Fmoc removal and the moderately acidic conditions used for some resin linkers.[8] Its removal requires treatment with strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10][11]

The Core Mechanism: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is realized within the iterative cycles of Fmoc-based SPPS. The "mechanism of action" refers to how this molecule is sequentially deprotected and coupled to a growing peptide chain anchored to a solid support (resin). The strategy relies on an orthogonal protection scheme, where the Nα-protecting group (Fmoc) and the side-chain protecting group (Tos) are removed by chemically distinct and non-interfering mechanisms.[12]

Diagram: The Orthogonal Protection Strategy

Caption: Orthogonal workflow using this compound in SPPS.

Part 1: The Nα-Fmoc Deprotection Mechanism

The first critical step in each cycle of peptide chain elongation is the removal of the Nα-Fmoc group from the resin-bound peptide. This exposes the terminal amine, making it nucleophilic and ready to attack the activated carboxyl group of the next incoming amino acid.

The deprotection proceeds via a base-catalyzed β-elimination mechanism.[5] A secondary amine, most commonly piperidine, acts as the base.[13]

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[5]

-

β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the N-terminal amine of the peptide.[5][14]

-

DBF Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable, UV-active adduct. This scavenging step is crucial to prevent DBF from reacting with the newly deprotected peptide amine, which would cause irreversible chain termination.[5]

Diagram: Fmoc Deprotection by Piperidine

Caption: Two-stage process of amino acid activation and coupling.

Potential Side Reaction: δ-Lactam Formation

A significant challenge during the coupling of arginine derivatives is the potential for intramolecular cyclization. The activated carboxylate can be attacked by the side-chain guanidinium group, forming a stable and unreactive δ-lactam. This side reaction terminates the peptide chain. [15][16][17]The robust electron-withdrawing nature of the Tosyl group helps to reduce the nucleophilicity of the guanidino group, thereby mitigating—but not entirely eliminating—this risk compared to unprotected arginine.

Experimental Protocol: DIC/Oxyma Coupling

-

Resin Preparation: Use the deprotected, washed peptide-resin from the previous step.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an additive such as OxymaPure (3-5 eq.) in DMF. [15]3. Activation and Coupling: Add the coupling solution to the resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative result (yellow/clear beads) indicates complete consumption of the free amines and successful coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and the urea byproduct.

Part 3: Final Cleavage and Tosyl Deprotection

After the desired peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the Tosyl group on the arginine residue(s). Due to the stability of the Tosyl group, this requires strong acidolysis.

The most common reagent for this purpose is anhydrous Hydrogen Fluoride (HF). An alternative, slightly milder but still very strong acid is Trifluoromethanesulfonic acid (TFMSA). [9][10]These strong acids simultaneously cleave the peptide from most standard resins (e.g., Wang, Merrifield) and remove acid-labile side-chain protecting groups.

The cleavage cocktail typically includes scavengers to trap reactive cationic species generated during the process, which could otherwise cause side reactions (e.g., alkylation of tryptophan or cysteine residues). [10]

-

Cleavage Reagent: HF or TFMSA

-

Common Scavengers: Anisole, thioanisole, cresol, ethanedithiol (EDT). Thioanisole is particularly effective for aiding the removal of the Tosyl group and protecting other residues. [9][18]

Diagram: Final Cleavage and Global Deprotection

Caption: Global deprotection and cleavage from the solid support.

Experimental Protocol: TFMSA-Mediated Cleavage

Caution: This procedure involves highly corrosive and toxic strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

Resin Preparation: Dry the fully assembled peptide-resin thoroughly under vacuum.

-